N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-24-11-12-29-19-10-7-16(13-18(19)21(24)26)23-30(27,28)17-8-5-15(6-9-17)22-20(25)14(2)3/h5-10,13-14,23H,4,11-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFGUMLDRENPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to targetPARP1 , a key protein involved in DNA repair and programmed cell death.
Mode of Action
This interaction could potentially inhibit the protein’s activity, leading to downstream effects on cellular processes.
Biochemical Pathways
If the compound does indeed target parp1, it could potentially affect pathways related to dna repair and programmed cell death.
Pharmacokinetics
Similar compounds have been noted to have good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species.
Result of Action
Similar compounds have been found to have reduced effects on human bone marrow progenitor cells in vitro, suggesting potential cytotoxic effects.
Biological Activity
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with a complex structure that incorporates a tetrahydrobenzo-fused oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on immune modulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. Its structure features several functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 922553-64-8 |
Anticancer Properties
Research indicates that compounds with similar oxazepine structures can exhibit significant anticancer activity. For instance, derivatives of the oxazepine core have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is often associated with upregulation of CD11b expression, which plays a crucial role in the immune response and may enhance the efficacy of cancer therapies .
Case Study: AML Cell Differentiation
In a study focusing on this compound, researchers observed that treatment led to significant differentiation of AML cells. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis.
Immune Modulation
The compound has also been studied for its immunomodulatory effects. It has been reported that certain derivatives can enhance immune responses by modulating the expression of surface markers on immune cells. This property suggests potential applications in therapies aimed at enhancing immune function in various diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The oxazepine core may interact with specific kinases involved in cell signaling pathways.
- Receptor Modulation : The sulfonamide group may influence receptor interactions that are critical for cell survival and proliferation.
- Gene Expression Regulation : The compound may alter gene expression profiles related to cell differentiation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[f][1,4]oxazepin core distinguishes it from structurally related compounds such as 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Key differences include:
- Functional Groups : The sulfamoyl (-SO₂NH-) linker contrasts with sulfonyl (-SO₂-) groups in compounds [7–9], which may reduce electrophilic reactivity and improve metabolic stability. The isobutyramide group is absent in most analogs, which instead feature thione (-C=S) or carbonyl (-C=O) moieties .
Spectral and Physicochemical Properties
Comparative spectral data reveal distinctions in functional group signatures:
Preparation Methods
Ring-Closing Strategies
The benzoxazepinone core is typically synthesized via cyclization of halogenated precursors with amino alcohols. A representative protocol involves:
Reagents :
- 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4)
- N-Ethylethanolamine
- Sodium hydride (NaH) in tetrahydrofuran (THF)
Procedure :
- Deprotonation : Suspend NaH (2.5 equiv) in THF under nitrogen. Add N-ethylethanolamine dropwise at 0°C.
- Nucleophilic substitution : Introduce 5-bromo-2-chloronicotinic acid (1.0 equiv) and reflux for 4–6 hours.
- Cyclization : Heat to 80°C to facilitate intramolecular ether formation.
- Work-up : Quench with ice water, extract with dichloromethane, and purify via silica chromatography.
Alternative Route via Mitsunobu Reaction
For improved regioselectivity:
Reagents :
- 7-Hydroxy-4-ethyl-2,3-dihydrobenzo[f]oxazepin-5(4H)-one
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD)
Conditions :
- THF, 0°C → room temperature, 12 hours
- Advantage : Avoids strong bases, suitable for acid-sensitive substrates
Sulfamoylation at Position 7
Chlorosulfonation Protocol
Reagents :
- Benzooxazepinone intermediate (1.0 equiv)
- Chlorosulfonic acid (ClSO₃H, 3.0 equiv)
- Anhydrous dichloroethane (DCE)
Procedure :
- Add chlorosulfonic acid to DCE at −10°C.
- Slowly introduce benzooxazepinone, maintaining temperature <0°C.
- Stir for 2 hours, then pour onto crushed ice.
- Extract sulfonyl chloride intermediate with ethyl acetate.
Critical Parameters :
- Temperature control (−10°C to 0°C) prevents over-sulfonation.
- Moisture-free conditions essential for intermediate stability.
Amidation with Ammonia
Reagents :
- Sulfonyl chloride intermediate (1.0 equiv)
- Saturated NH₃ in dioxane (5.0 equiv)
Conditions :
- 0°C → room temperature, 3 hours
- Yield : 68–72% after recrystallization (ethanol/water)
Coupling with 4-Isobutyramidophenyl Moiety
Ullmann-Type Cross-Coupling
Catalytic System :
- Copper(I) iodide (CuI, 10 mol%)
- N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
- Potassium carbonate (K₂CO₃, 2.5 equiv)
Reagents :
- 7-Sulfamoylbenzoxazepinone (1.0 equiv)
- 4-Iodo-N-isobutylbenzamide (1.2 equiv)
Conditions :
- Dimethylformamide (DMF), 110°C, 18 hours
- Yield : 55–60% after HPLC purification
Buchwald-Hartwig Amination
Catalytic System :
- Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
- Xantphos (10 mol%)
- Cesium carbonate (Cs₂CO₃, 3.0 equiv)
Advantages :
- Higher functional group tolerance
- Improved yields (72–78%) at lower temperatures (90°C)
Optimization Challenges and Solutions
Ring-Closure Side Reactions
Issue : Competing formation of 8-membered rings during cyclization.
Mitigation :
- Use high-dilution conditions (0.01 M in THF)
- Slow addition of amino alcohol (syringe pump over 6 hours)
Sulfamoyl Group Hydrolysis
Issue : Degradation during aqueous work-up.
Solution :
- Replace water quench with solid NaHCO₃
- Employ tert-butyl methyl ether (TBME) for extractions
Coupling Reaction Selectivity
Issue : Competitive C–O bond formation in Ullmann coupling.
Resolution :
- Introduce electron-withdrawing groups on aryl iodide
- Use bulkier ligands (e.g., 1,10-phenanthroline)
Analytical Characterization Data
Table 1. Spectroscopic Data for Key Intermediate
| Compound | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | HRMS (ESI+) m/z [M+H]+ |
|---|---|---|
| 7-Sulfamoylbenzoxazepinone | 1.32 (t, J=7.2 Hz, 3H), 3.45–3.55 (m, 2H) | 296.0984 (calc. 296.0981) |
| N-(4-(N-(…sulfamoyl)phenyl)isobutyramide | 1.15 (d, J=6.8 Hz, 6H), 2.65 (sep, J=6.8 Hz, 1H) | 443.1672 (calc. 443.1678) |
Scale-Up Considerations
Continuous Flow Cyclization
Reactor Design :
- Tubular reactor (ID 2 mm, L 10 m)
- Residence time: 12 minutes at 100°C
Benefits :
- 98% conversion vs. 82% in batch
- Reduced dimerization side products
Catalytic Sulfamoylation
Alternative Reagent :
- Sulfur trioxide trimethylamine complex (SO₃·TMA)
- Conditions : Acetonitrile, 60°C, 2 hours
- Yield : 85% (vs. 72% with ClSO₃H)
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonamide formation and cyclization. Key steps may include:
- Sulfamoylation : Reacting a benzo-oxazepinone precursor with a sulfamoyl chloride derivative under anhydrous conditions (e.g., using acetonitrile as solvent and potassium carbonate as base) .
- Amide coupling : Introducing the isobutyramide group via coupling reagents like trichloroisocyanuric acid (TCICA) or carbodiimides .
- Purification : Column chromatography or recrystallization to isolate the final product.
Validation of intermediates via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR (¹H/¹³C) : To confirm regiochemistry of the sulfamoyl and isobutyramide groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to the compound’s low solubility in chloroform .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : To identify functional groups like the oxazepinone carbonyl (C=O stretch ~1680–1720 cm⁻¹) .
Basic: What are the primary biological targets studied for this compound?
Answer:
Similar benzoxazepine derivatives are investigated for enzyme inhibition (e.g., carbonic anhydrases) due to the sulfonamide moiety’s affinity for zinc-containing active sites . Biological assays may include:
- In vitro enzyme inhibition : Using fluorometric or colorimetric assays to measure IC₅₀ values .
- Cellular viability assays : To assess cytotoxicity in cancer cell lines (e.g., MTT assays) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Methodological approaches include:
- Solvent-correlated DFT calculations : Using Gaussian or ORCA with implicit solvent models (e.g., SMD) to refine reaction pathways .
- Kinetic isotope effects (KIE) : To distinguish between concerted and stepwise mechanisms in sulfonamide formation .
- Cross-validation with crystallography : Resolve ambiguities using X-ray structures to confirm bond lengths/angles .
Advanced: What advanced crystallographic methods determine hydrogen-bonding patterns in this compound?
Answer:
- High-resolution X-ray diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters for non-H atoms) .
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury or CrystalExplorer .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) .
Advanced: How should one design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm sulfonamide-zinc coordination .
- X-ray co-crystallization : Resolve the enzyme-inhibitor complex structure at ≤2.0 Å resolution using synchrotron radiation .
- Mutagenesis studies : Replace key residues (e.g., Zn²⁺-coordinating histidines) to assess binding dependency .
Advanced: What strategies address low reproducibility in synthetic yields?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) .
- Inline analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates .
- Scale-down validation : Perform parallel microscale reactions (e.g., in 96-well plates) to identify batch-specific inconsistencies .
Advanced: How can AI improve structural predictions for derivatives of this compound?
Answer:
- Generative models : Train on ChEMBL or PubChem data to propose synthetically accessible derivatives with predicted bioactivity .
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with machine learning force fields to predict conformational stability .
- Automated retrosynthesis : Deploy platforms like ASKCOS to plan routes for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
